(Z)-1-Chloro-2-fluoroprop-1-ene

Übersicht

Beschreibung

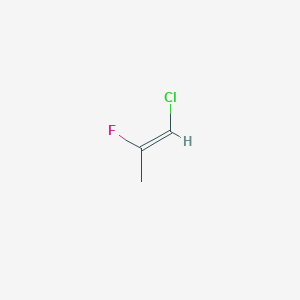

(Z)-1-Chloro-2-fluoroprop-1-ene is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a propene backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Chloro-2-fluoroprop-1-ene typically involves the halogenation of propene derivatives. One common method is the addition of chlorine and fluorine across the double bond of propene under controlled conditions. This can be achieved using reagents such as chlorine gas and hydrogen fluoride in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: (Z)-1-Chloro-2-fluoroprop-1-ene can undergo various chemical reactions, including:

Substitution Reactions: The chlorine or fluorine atoms can be substituted by other nucleophiles, such as hydroxide ions or amines.

Addition Reactions: The double bond in the propene backbone can participate in addition reactions with electrophiles or nucleophiles.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles.

Addition Reactions: Reagents such as hydrogen chloride, hydrogen fluoride, and other electrophiles can be used.

Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products may include 1-fluoro-2-propanol or 1-chloro-2-propanol, depending on the nucleophile used.

Addition Reactions: Products can include 1,2-dichloropropane or 1,2-difluoropropane.

Oxidation and Reduction Reactions: Products may vary based on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

- Fluorination Agent

- Intermediate in Synthesis

- Heat Transfer Fluids

- Cleaning Products

Case Study 1: Pharmaceutical Development

A study published in a peer-reviewed journal highlighted the use of this compound as a precursor for synthesizing fluorinated analogs of established drugs. The introduction of fluorine atoms into drug molecules has been shown to enhance their metabolic stability and bioavailability, leading to improved therapeutic outcomes.

Case Study 2: Agrochemical Synthesis

Research conducted on agrochemical formulations demonstrated that incorporating this compound into herbicide production significantly improved the efficacy and selectivity of the active ingredients against target weeds. This application underscores the compound's role in enhancing agricultural productivity while minimizing environmental impact.

Safety and Environmental Considerations

While this compound has beneficial applications, safety data indicates that it may cause drowsiness or dizziness upon exposure and is harmful to aquatic life with long-lasting effects. Proper handling and disposal protocols must be followed to mitigate environmental risks .

Wirkmechanismus

The mechanism by which (Z)-1-Chloro-2-fluoroprop-1-ene exerts its effects depends on the specific chemical reactions it undergoes. In substitution reactions, the compound acts as an electrophile, with the chlorine or fluorine atoms being replaced by nucleophiles. In addition reactions, the double bond in the propene backbone reacts with electrophiles or nucleophiles to form new chemical bonds.

Vergleich Mit ähnlichen Verbindungen

(E)-1-Chloro-2-fluoroprop-1-ene: The geometric isomer of (Z)-1-Chloro-2-fluoroprop-1-ene, differing in the spatial arrangement of the chlorine and fluorine atoms.

1-Chloro-2-fluoropropane: A saturated analog with no double bond, leading to different reactivity.

1,2-Dichloropropene: A compound with two chlorine atoms instead of one chlorine and one fluorine.

Uniqueness: this compound is unique due to its specific geometric configuration and the presence of both chlorine and fluorine atoms. This combination imparts distinct chemical properties, making it valuable in various synthetic and industrial applications.

Biologische Aktivität

(Z)-1-Chloro-2-fluoroprop-1-ene, a halogenated olefin with the molecular formula C₃H₄ClF and CAS number 430-48-8, has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Weight | 94.515 g/mol |

| Density | 1.07 g/cm³ |

| Boiling Point | 38.7 °C |

| LogP | 2.056 |

| Vapour Pressure | 464 mmHg at 25 °C |

Biological Activity Overview

The biological activity of this compound is influenced by its structural characteristics, particularly the presence of halogens, which can enhance reactivity and interaction with biological targets. Research indicates that fluorinated compounds often exhibit altered lipophilicity and membrane fluidity, potentially affecting their bioavailability and efficacy in biological systems .

- Reactivity with Biological Molecules : The compound's halogen substitutions may facilitate reactions with thiol groups in proteins, impacting enzyme activity and cellular signaling pathways .

- Antimicrobial Activity : Some studies suggest that similar fluorinated compounds demonstrate antimicrobial properties, possibly through disruption of microbial cell membranes or interference with metabolic processes .

- Anti-Angiogenesis Potential : In a study using the chick chorioallantoic membrane (CAM) model, fluorinated organosulfur compounds showed significant inhibition of angiogenesis, suggesting that this compound may similarly exert anti-angiogenic effects .

Study on Fluorinated Organosulfur Compounds

A comparative analysis of fluorinated organosulfur compounds indicated that those with enhanced fluorination exhibited increased potency in inhibiting angiogenesis mediated by basic fibroblast growth factor (bFGF). Specifically, difluoroallicin was found to be significantly more effective than its non-fluorinated counterparts, suggesting a trend that may extend to this compound .

Research Findings

Recent research emphasizes the need for further studies to elucidate the specific biological mechanisms and potential therapeutic applications of this compound. Key findings include:

- Increased Lipophilicity : The introduction of fluorine atoms generally enhances lipophilicity, which may improve cellular uptake and bioactivity in target tissues .

- Potential as a Drug Precursor : Its reactive nature makes it a candidate for further derivatization into more complex biologically active molecules .

Eigenschaften

IUPAC Name |

1-chloro-2-fluoroprop-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4ClF/c1-3(5)2-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPHYTGCIJLTSGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4ClF | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60694146 | |

| Record name | 1-Chloro-2-fluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

94.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

430-48-8 | |

| Record name | 1-Chloro-2-fluoroprop-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60694146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.